Egfr/her2/cdk9-IN-3

EGFR inhibition Kinase profiling Quinazoline derivatives

Egfr/her2/cdk9-IN-3 (Compound is a small-molecule triple kinase inhibitor targeting EGFR, HER2, and CDK9. With a molecular formula of C24H21N3O4S2 and a molecular weight of 479.57 g/mol, it is supplied as a solid for research use only.

Molecular Formula C24H21N3O4S2
Molecular Weight 479.6 g/mol
Cat. No. B12413852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr/her2/cdk9-IN-3
Molecular FormulaC24H21N3O4S2
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C24H21N3O4S2/c25-33(30,31)19-12-10-17(11-13-19)14-15-27-23(29)20-8-4-5-9-21(20)26-24(27)32-16-22(28)18-6-2-1-3-7-18/h1-13H,14-16H2,(H2,25,30,31)
InChIKeyZTSOUXIIJZKOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Egfr/her2/cdk9-IN-3 (CAS 422276-47-9) – Procurement-Ready Triple Kinase Inhibitor for EGFR/HER2/CDK9 Research


Egfr/her2/cdk9-IN-3 (Compound 10) is a small-molecule triple kinase inhibitor targeting EGFR, HER2, and CDK9 [1]. With a molecular formula of C24H21N3O4S2 and a molecular weight of 479.57 g/mol, it is supplied as a solid for research use only [1]. This compound is part of a class of quinazoline-based homosulfonamide derivatives and serves as a tool for investigating multi-target inhibition in cancer cell signaling [2].

Why Egfr/her2/cdk9-IN-3 Is Not a Drop-In Replacement for Single-Target or Alternative Multi-Target Inhibitors


The EGFR/HER2/CDK9 inhibitory profile is highly sensitive to subtle structural variations within the quinazoline-benzenesulfonamide scaffold. While other compounds in this series, such as EGFR/HER2/CDK9-IN-1 and EGFR/HER2/CDK9-IN-2, also target the same three kinases, they exhibit distinct and non-uniform IC50 shifts across the three targets [1]. These quantitative differences in target engagement can translate to divergent cellular efficacy and potential off-target profiles, making direct substitution without experimental validation scientifically unsound [2]. Furthermore, compounds like CDK9-IN-41 introduce an additional COX-2 inhibitory component, altering the pharmacodynamic signature and complicating direct comparison .

Quantitative Differentiation of Egfr/her2/cdk9-IN-3 from In-Class and Alternative Multi-Target Inhibitors


Differential Potency Profile Against EGFR vs. Closest Structural Analogs

Egfr/her2/cdk9-IN-3 exhibits an EGFR IC50 of 191.08 nM, which is approximately 2.1-fold higher (less potent) than the IC50 of the closest analog, EGFR/HER2/CDK9-IN-1 (90.17 nM), but approximately 1.3-fold lower (more potent) than the IC50 of another analog, EGFR/HER2/CDK9-IN-2 (145.35 nM) [1][2]. This intermediate EGFR potency may be advantageous in experimental systems requiring moderate EGFR blockade alongside CDK9 inhibition.

EGFR inhibition Kinase profiling Quinazoline derivatives

Comparative CDK9 Inhibition Across the Homosulfonamide Series

Against CDK9, Egfr/her2/cdk9-IN-3 demonstrates an IC50 of 113.98 nM. This places its potency between the two closest structural analogs: it is 1.7-fold less potent than EGFR/HER2/CDK9-IN-1 (IC50 = 67.04 nM) but 1.03-fold more potent than EGFR/HER2/CDK9-IN-2 (IC50 = 117.13 nM) [1]. The relatively small difference in CDK9 inhibition compared to IN-2 contrasts with the larger difference in EGFR inhibition, highlighting a unique, non-uniform activity profile across the series.

CDK9 inhibition Transcriptional regulation Multi-target inhibitor

Differentiation from COX-2-Containing Multi-Target Inhibitor (CDK9-IN-41)

In contrast to the COX-2-inhibiting multi-kinase inhibitor CDK9-IN-41, which exhibits IC50 values of 254.03 nM (EGFR), 238.81 nM (HER2), and 192.81 nM (CDK9) alongside a 775 nM IC50 for COX-2, Egfr/her2/cdk9-IN-3 demonstrates consistently higher potency across all three primary kinase targets without the confounding variable of COX-2 inhibition [1]. Specifically, Egfr/her2/cdk9-IN-3 is 1.3-fold more potent against EGFR, 1.8-fold more potent against HER2, and 1.7-fold more potent against CDK9.

CDK9 selectivity COX-2 inhibition Kinase panel screening

Recommended Research Applications for Egfr/her2/cdk9-IN-3 Based on Quantified Differentiation


In Vitro Signaling Studies in Breast Cancer Models Co-Expressing EGFR and HER2

Given its balanced, triple-inhibitory profile against EGFR, HER2, and CDK9, Egfr/her2/cdk9-IN-3 is ideally suited for investigating the crosstalk between receptor tyrosine kinase (RTK) signaling and transcriptional regulation in breast cancer cell lines [1]. Its IC50 values (191.08 nM for EGFR, 132.65 nM for HER2, and 113.98 nM for CDK9) suggest that concentrations in the 100-200 nM range can simultaneously engage all three targets, facilitating studies on synergistic inhibition effects.

Comparator Studies in Quinazoline-Based Homosulfonamide Series

The unique, non-uniform activity profile of Egfr/her2/cdk9-IN-3—specifically its 2.1-fold lower EGFR potency relative to EGFR/HER2/CDK9-IN-1, but near-identical CDK9 potency to EGFR/HER2/CDK9-IN-2 —makes it a critical reference compound for structure-activity relationship (SAR) studies within this chemical series. Researchers can use it to dissect the impact of specific substituents on the benzenesulfonamide tail on differential kinase selectivity.

CDK9-Driven Transcription Inhibition with Reduced Off-Target COX-2 Activity

For experiments focused specifically on CDK9-dependent transcriptional regulation without the confounding influence of COX-2 inhibition, Egfr/her2/cdk9-IN-3 provides a superior alternative to multi-target inhibitors like CDK9-IN-41 . Its lack of COX-2 inhibitory activity, combined with its 1.7-fold greater potency against CDK9, ensures that observed cellular effects are more directly attributable to CDK9/EGFR/HER2 blockade.

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